molecular formula C9H12N2O3 B1289799 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid CAS No. 937669-19-7

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid

Cat. No.: B1289799
CAS No.: 937669-19-7
M. Wt: 196.2 g/mol
InChI Key: ONPLCUHLIAMYCI-UHFFFAOYSA-N
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Description

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid is a chemical compound with the molecular formula C9H12N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid typically involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine with a suitable propanoic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acetic anhydride, propanoic acid, and various catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine: A precursor in the synthesis of the target compound.

    3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)butanoic acid: A similar compound with a butanoic acid moiety instead of propanoic acid.

Uniqueness

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-5-7(3-4-8(12)13)6(2)11-9(14)10-5/h3-4H2,1-2H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPLCUHLIAMYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596389
Record name 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937669-19-7
Record name 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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